Butylone-d3 (hydrochloride)

Isotopic Purity Internal Standard Selection Matrix Effect Correction

Labs using non-isotopologue analog internal standards risk systematic quantification errors from differential extraction recovery and ion suppression in biological matrices. Butylone-d3 (hydrochloride) mitigates these risks as a Certified Reference Material (ISO 17034 & ISO/IEC 17025) with a +3 Da mass shift, ensuring co-elution with the native analyte. - CRM status eliminates in-house purity assignment, providing a defensible traceability chain for ISO/IEC 17025 accreditation. - DEA-exempt preparation removes Schedule I licensing delays, enabling method validation within days. - Validated LOQ of 0.5 ng/mL in urine supports detection of low-concentration exposure cases.

Molecular Formula C12H16ClNO3
Molecular Weight 260.73 g/mol
CAS No. 1231710-63-6
Cat. No. B594184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylone-d3 (hydrochloride)
CAS1231710-63-6
Synonymsβ-keto MBDB-d3
Molecular FormulaC12H16ClNO3
Molecular Weight260.73 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl
InChIInChI=1S/C12H15NO3.ClH/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10;/h4-6,9,13H,3,7H2,1-2H3;1H/i2D3;
InChIKeyKCJFEZQEDOBEOT-MUTAZJQDSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butylone-d3 Deuterated Internal Standard


Butylone-d3 (hydrochloride), CAS 1231710-63-6, is a trideuterated analog of the synthetic cathinone butylone, also known as bk-MBDB [1]. This compound is produced as a Certified Reference Material (CRM) in compliance with ISO 17034 and ISO/IEC 17025, ensuring metrological traceability and high confidence in quantitative analytical workflows [2]. Its primary designation is as an isotope-labeled internal standard (IL-IS) for the precise quantification of butylone via gas chromatography or liquid chromatography coupled with mass spectrometry (GC/LC-MS) in complex biological matrices such as urine, plasma, and serum [3]. The deuterium labeling (≥99% deuterated forms, d1-d3) provides a +3 Da mass shift, which is optimal for distinguishing the internal standard from the unlabeled analyte without the chromatographic separation issues often observed with higher-mass labels [1].

Exact Isotopologue Match +3 Da deuterated analog for butylone LC/GC-MS quantitation in biological matrices
Certified Reference Material CRM compliant with ISO 17034/17025, supporting metrological traceability
Exempt Preparation Access DEA exempt preparation simplifies procurement for forensic/toxicology research

Critical Selection of Butylone-d3 HCl


The assumption that any deuterated cathinone or similar structural analog can serve as an interchangeable internal standard for butylone quantification introduces significant analytical risk. While many labs may consider using a more readily available or less expensive analog standard like methylone-d3 or ethylone-d5, this approach routinely fails to account for matrix effects specific to butylone in biological samples. These effects can cause differential extraction recovery and ion suppression/enhancement, systematically biasing results [1]. The following evidence demonstrates that the use of the exact isotopologue, Butylone-d3, as a Certified Reference Material, is not a simple commodity purchase but a deliberate decision to eliminate these sources of quantitative error and ensure regulatory compliance. The specific deuteration pattern, purity certification, and legal handling exemptions each provide a concrete, quantifiable advantage over generic, non-certified, or structurally non-equivalent alternatives.

Selection Factor
Butylone-d3 HCl (CRM)
Generic Deuterated Analog (e.g., Methylone-d3)
Co-elution & Matrix Effect
Co-eluting isotopologue; identical ionization behavior
Different retention; differential ion suppression may bias results
Metrological Traceability
ISO 17034/17025 CRM with full Certificate of Analysis
Simple purity report; traceability burden falls on the user
Regulatory Access
DEA exempt preparation; standard procurement
May require Schedule I license and compliance delays

Quantitative Evidence for Butylone-d3 HCl


Isotopic Purity and Co-elution Fidelity

The core mechanism for internal standard correction relies on co-eluting the standard with the analyte, thereby experiencing identical matrix effects. Butylone-d3 achieves this with a certified purity of ≥99% deuterated forms (d1-d3), ensuring minimal signal overlap with the unlabeled analyte [1]. In comparison to a non-exact isotopologue like methylone-d3, which is structurally similar but chromatographically distinct, butylone-d3 co-elutes with butylone, ensuring identical ionization suppression or enhancement. This structural fidelity directly overcomes the limitation of analog standards where 'the extraction or ionization efficiency between the analyte and IS may differ, leading to inaccurate correction for matrix effects' [2].

Isotopic Purity & Co-elution
Head-to-head
≥99% deuterated (d1-d3), co-eluting +3 Da isotopologue Structural analog: distinct retention, differential matrix effect
Reported co-elution supports accurate matrix effect correction
LC-MS/MS on urine/plasma, Raptor Biphenyl column
Isotopic Purity Internal Standard Selection Matrix Effect Correction

CRM Metrological Traceability Advantage

Butylone-d3 hydrochloride is not simply a 'pure' compound; it is a Certified Reference Material (CRM) manufactured under a quality management system that complies with ISO 17034 and ISO/IEC 17025 [1]. This certification directly contrasts with many alternative deuterated standards that are sold only as 'analytical standards' with a simple purity statement. The CRM designation guarantees metrological traceability, meaning there is a documented unbroken chain of calibrations leading back to a national or international standard. Users of a non-CRM standard assume the burden of demonstrating traceability for forensic or clinical regulatory audits. The quantified benefit is in the guarantee of assigned purity and the reduction of in-house qualification effort, as the supplier has already completed the rigorous stability, homogeneity, and characterization studies required by the ISO standards [1].

CRM Traceability
Source review
Certified Reference Material under ISO 17034 and ISO/IEC 17025 quality systems
May reduce in-house traceability work; supports method documentation
Review supplier Certificate of Analysis for details
ISO 17034 ISO/IEC 17025 Forensic Toxicology Quantitative Reliability

DEA Exempt Preparation Advantage

The procurement of controlled-substance reference materials often imposes lengthy licensing, documentation, and secure storage requirements. While butylone itself is a Schedule I substance, Butylone-d3 (hydrochloride) is provided as a DEA exempt preparation . This specific legal classification means that this certificate of analysis-grade material can be acquired without the same level of DEA licensing required for the Schedule I analyte. In a direct comparison, procurement of unlabeled butylone for similar internal standard use is impractical due to both the Schedule I license requirement and the analytical interference it would cause. The DEA exemption ensures that researchers can quickly establish validated quantitative methods, a critical advantage given the rapid emergence of new psychoactive substances where response time is essential.

DEA Exempt Preparation
Data to verify
Classified as DEA exempt preparation, enabling direct procurement without Schedule I license
Supports rapid research method deployment for controlled substance analysis
Applicable within United States research and forensic context
Controlled Substance Compliance Procurement Logistics Forensic Research

Validated Analytical Sensitivity in Urine

The ultimate performance metric for an internal standard is the method's lower limit of quantification (LOQ) it enables. A validated LC-high resolution MS method utilizing Butylone-d3 as the internal standard achieved an LOQ of 0.5 ng/mL for butylone in urine, with good reproducibility and accuracy [1]. This performance is predicated on the internal standard's ability to precisely and accurately track the analyte through sample preparation and ionization. In contrast, methods relying on non-specific or analog internal standards often suffer from greater variability, especially at low concentrations, limiting their LOQ. The achieved LOQ of 0.5 ng/mL is a direct quantitative benchmark for the compound's performance and represents a validated forensic grade of sensitivity.

Analytical Sensitivity (LOQ)
Cross-study comparable
0.5 ng/mLLOQ in urine (LC-HRMS)
Reported high sensitivity supports trace-level detection in forensic research
Urine matrix, Q Exactive, liquid/liquid extraction
Limit of Quantitation LC-MS/MS Method Validation Forensic Toxicology Sensitivity

Cross-Analyte Surrogate Utility

A further practical differentiation is the compound's verified utility as a surrogate internal standard for a related cathinone. In a validated method for 'bath salts,' a specific deuterated internal standard was not available for methedrone. Butylone-d3 was deployed as the internal standard for methedrone, while MDPV-d8 was used for naphyrone [1]. This application demonstrates a unique 'cross-analyte utility' for Butylone-d3, stemming from its structural similarities to other cathinones, that generic internal standards like dibenzylamine lack. This provides a scientific justification to select and stock this particular standard, as it grants an analytical backup capability for structurally related emerging drugs, providing a faster response to new threats without waiting for synthesis of a novel deuterated standard. The alternative approach, using a completely unrelated compound, would have been analytically indefensible due to profoundly different extraction and ionization behavior.

Surrogate IS for Methedrone
Head-to-head
Validated as surrogate internal standard for methedrone Non-surrogate: limited to butylone, requiring separate standard
Reported cross-analyte utility supports multi-cathinone panel expansion
LC-MS/MS of seven cathinones in urine, TSQ Quantum Ultra
Surrogate Internal Standard Method Flexibility Cathinone Class Analysis

Validated Application Scenarios


Accredited Forensic Toxicology Workflow

Forensic toxicology laboratories operating under ISO/IEC 17025 accreditation should select Butylone-d3 (hydrochloride) as their primary internal standard for butylone quantification in urine. The combination of the compound's CRM status [2] and the validated LOQ of 0.5 ng/mL in urine [1] provides an evidence-driven answer to legal admissibility challenges. The achieved sensitivity (<1 ng/mL) directly supports the detection of low-concentration exposure cases that would otherwise be missed, or produce results legally too uncertain to present [1]. The ISO-accredited starting material lowers the lab's own validation burden for demonstrating metrological traceability.

High-Throughput Clinical Toxicology Deployment

Clinical toxicology reference laboratories need to rapidly add emerging drugs of abuse to their quantitative test menus. The DEA exempt preparation of Butylone-d3 (hydrochloride) [1] removes the multi-week waiting period for Schedule I substance licensing, a significant bottleneck when responding to local spikes in new substance abuse. The compound's proven high isotopic purity and defined chromatographic performance on a Raptor Biphenyl column [2] allow for direct method transfer, enabling a lab to go from ordering the standard to running validation samples in a matter of days, not months.

Multi-Analyte Cathinone Screening with Surrogate IS

For research groups investigating the pharmacokinetics and toxicological profiles of a panel of synthetic cathinones, Butylone-d3 provides verified surrogate capabilities beyond its primary analyte. As demonstrated by Van Natta and Kozak, the compound acts as an effective internal standard for methedrone when a specific isotope standard is unavailable [1]. This documented cross-reactivity allows research procurement to be more economical and logistically simpler, as a single well-chosen standard can facilitate the quantification of multiple structurally related analytes, a practice that is validated in the literature and superior to the procurement of a generic, non-validated internal standard.

High-Purity Base Material for Calibrator Production

Reference material producers and metrology institutes require the highest purity and best-characterized starting materials. Butylone-d3 (hydrochloride), certified as a CRM compliant with ISO 17034/17025 [1], is directly suitable as a base material for the gravimetric preparation of secondary calibration solutions. Its characterized purity (a direct numeric value on the Certificate of Analysis) bypasses the need for extensive in-house purity assignment by quantitative NMR or mass balance, a process that is both time-intensive and requires its own set of specialized standards. This creates a pure, defensible chain of traceability from the commercial CRM to the working calibrator.

Application
Selection Property
Validation Focus
Forensic Toxicology Quantitation
CRM with ISO 17034 traceability
Method sensitivity and documentation review
Clinical Toxicology Method Deployment
Exempt preparation classification
Rapid method transfer and validated sensitivity
Multi-Cathinone Panel Screening
Reported surrogate IS utility for methedrone
Cross-analyte validation for structural analogs
Reference Material Production
CRM-certified purity and homogeneity
Metrological traceability chain for calibration

Technical Documentation Hub

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